molecular formula C15H18N4O6 B15183793 2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- CAS No. 121593-81-5

2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl-

Cat. No.: B15183793
CAS No.: 121593-81-5
M. Wt: 350.33 g/mol
InChI Key: GUDIAFFENVXUOX-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- is a complex organic compound that belongs to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- typically involves multi-step organic reactions. The starting materials often include pyrimidinedione derivatives, which undergo various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinedione derivatives with different substituents. Examples include:

  • 2,4(1H,3H)-Pyrimidinedione, 6-amino-1-methyl-3-phenyl-
  • 2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-phenyl-3-methyl-

Uniqueness

The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

121593-81-5

Molecular Formula

C15H18N4O6

Molecular Weight

350.33 g/mol

IUPAC Name

6-(2-hydroxyethylamino)-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C15H18N4O6/c1-17-14(21)8-13(16-5-6-20)18(15(17)22)9-10-3-4-12(25-2)11(7-10)19(23)24/h3-4,7-8,16,20H,5-6,9H2,1-2H3

InChI Key

GUDIAFFENVXUOX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])NCCO

Origin of Product

United States

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